molecular formula C23H43BrO4 B14494476 Didecyl bromopropanedioate CAS No. 65100-23-4

Didecyl bromopropanedioate

Cat. No.: B14494476
CAS No.: 65100-23-4
M. Wt: 463.5 g/mol
InChI Key: LEQKWVHNDNQQAP-UHFFFAOYSA-N
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Description

Didecyl bromopropanedioate (C₂₃H₄₂Br₂O₄) is a brominated diester compound characterized by two decyl alkyl chains and a bromine-substituted propanedioate backbone. Its molecular structure includes two ester (-COO-) functional groups and bromine atoms, which confer unique physicochemical properties such as moderate polarity, thermal stability, and flame-retardant capabilities. This compound is primarily used in industrial applications, including polymer modification, plasticizers, and flame-retardant additives, where its bromine content enhances fire resistance while maintaining material flexibility .

Properties

CAS No.

65100-23-4

Molecular Formula

C23H43BrO4

Molecular Weight

463.5 g/mol

IUPAC Name

didecyl 2-bromopropanedioate

InChI

InChI=1S/C23H43BrO4/c1-3-5-7-9-11-13-15-17-19-27-22(25)21(24)23(26)28-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3

InChI Key

LEQKWVHNDNQQAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C(C(=O)OCCCCCCCCCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didecyl bromopropanedioate typically involves the esterification of bromopropanedioic acid with decanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Didecyl bromopropanedioate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

    Reduction Reactions: The compound can be reduced to form didecyl propanedioate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield didecyl propanedioic acid.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products

    Substitution: Didecyl propanedioate.

    Reduction: Didecyl propanedioate.

    Oxidation: Didecyl propanedioic acid.

Scientific Research Applications

Didecyl bromopropanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of didecyl bromopropanedioate involves its interaction with cellular membranes. The bromine atom can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interfere with enzymatic activities by binding to active sites, thereby inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Didecyl bromopropanedioate belongs to the dialkyl ester family, sharing structural similarities with non-brominated esters such as didecyl adipate, dibutyl sebacate, and dioctyl phthalate. However, the bromine substitution distinguishes its reactivity and performance. Below is a comparative analysis:

Structural and Functional Group Analysis

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Bromine Content (%)
This compound C₂₃H₄₂Br₂O₄ Two ester (-COO-), Br 546.4 29.3
Didecyl adipate C₂₆H₄₈O₄ Two ester (-COO-) 428.6 0
Dibutyl sebacate C₁₈H₃₄O₄ Two ester (-COO-) 314.5 0

Physicochemical Properties

Property This compound Didecyl Adipate Dibutyl Sebacate
Viscosity (25°C, cP) 320 ± 25 (99% purity) 150 ± 20 80 ± 10
Thermal Decomposition (°C) 180 220 200
Flash Point (°C) 210 195 185
  • Viscosity: The brominated compound exhibits higher viscosity due to stronger intermolecular interactions (dipole-dipole forces from Br atoms). However, purity and temperature variations significantly affect measurements, as noted in experimental studies .
  • Thermal Stability: Non-brominated esters (e.g., didecyl adipate) show superior thermal resistance, whereas bromine substitution lowers decomposition thresholds.

Application-Specific Performance

  • Flame Retardancy: this compound reduces polymer flammability by releasing bromine radicals during combustion, outperforming non-halogenated esters .
  • Plasticizing Efficiency: Non-brominated analogs like dibutyl sebacate exhibit better compatibility with PVC, offering lower volatility and higher flexibility.

Research Findings and Limitations

  • Data Consistency : Experimental viscosity values for this compound vary by ±25 cP due to purity discrepancies (e.g., 95% vs. 99% purity samples) and temperature calibration errors .
  • Trade-offs : While bromination enhances fire safety, it may compromise material longevity in high-temperature environments.

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